Cycloheptanone, 3-phenyl-, (3S)-

Conformational Analysis Chiroptical Spectroscopy Cycloalkanone Chemistry

(3S)-3-Phenylcycloheptanone (CAS 435269-65-1) is a chiral, non-racemic cycloheptanone derivative categorized as a phenyl-substituted cyclic ketone. With a molecular weight of 188.27 g/mol and a predicted logP of 2.87, it occupies a distinct physicochemical space compared to its smaller-ring analogs.

Molecular Formula C13H16O
Molecular Weight 188.26 g/mol
CAS No. 435269-65-1
Cat. No. B15413553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloheptanone, 3-phenyl-, (3S)-
CAS435269-65-1
Molecular FormulaC13H16O
Molecular Weight188.26 g/mol
Structural Identifiers
SMILESC1CCC(=O)CC(C1)C2=CC=CC=C2
InChIInChI=1S/C13H16O/c14-13-9-5-4-8-12(10-13)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2/t12-/m0/s1
InChIKeyJLDCLDZGNYDRKX-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Specification Baseline for (3S)-3-Phenylcycloheptanone (CAS 435269-65-1)


(3S)-3-Phenylcycloheptanone (CAS 435269-65-1) is a chiral, non-racemic cycloheptanone derivative categorized as a phenyl-substituted cyclic ketone [1]. With a molecular weight of 188.27 g/mol and a predicted logP of 2.87, it occupies a distinct physicochemical space compared to its smaller-ring analogs . Unlike generic '3-phenylcycloheptanone' which may be racemic or undefined at the C3 position, this specific (3S)-enantiomer provides a stereochemically pure building block essential for asymmetric synthesis and chiroptical studies, the spectral properties of which have been rigorously characterized against its cyclopentanone and cyclohexanone counterparts [1].

Why 3-Phenylcyclopentanone or 3-Phenylcyclohexanone Cannot Replace (3S)-3-Phenylcycloheptanone


The three homologous 3-phenylcycloalkanones (C5, C6, C7) are often treated as interchangeable hydrophobic chiral building blocks, yet their conformational landscapes are fundamentally different. A direct comparative study revealed that (S)-3-phenylcyclopentanone exhibits only 4 low-energy conformers, (S)-3-phenylcyclohexanone exhibits 5, while (S)-3-phenylcycloheptanone accesses 16 distinct low-energy conformers [1]. This increased conformational flexibility of the seven-membered ring directly impacts chiroptical signatures, intermolecular interactions, and stereochemical outcomes in subsequent reactions, making simple substitution without re-optimization of reaction conditions a high-risk proposition that can lead to loss of stereoselectivity or unpredictable physicochemical properties [1].

Quantitative Differentiation of (3S)-3-Phenylcycloheptanone Against Closest Analogs


Conformational Complexity: 16 Conformers for Cycloheptanone vs. 4–5 for Smaller-Ring Analogs

A computational conformational search at the MM level with (S) absolute configuration at C3 identified 4 low-energy conformers for (S)-3-phenylcyclopentanone, 5 for (S)-3-phenylcyclohexanone, and 16 for (S)-3-phenylcycloheptanone, all within a 10 kcal/mol window [1]. This nearly 4-fold increase in accessible conformational states for the cycloheptanone derivative arises from the greater flexibility of the seven-membered ring, which allows multiple ring-twist and phenyl axial/equatorial orientations not available in the smaller-ring systems [1].

Conformational Analysis Chiroptical Spectroscopy Cycloalkanone Chemistry

Unique Conformational Role in Chiroptical Response: ORD Interpretation Highlights Cycloheptanone Ring

While the experimental ORD curves for the three (S)-3-phenylcycloalkanones (C5, C6, C7) are qualitatively similar, the theoretical interpretation of these curves reveals a crucial role specifically for the conformations of the cycloalkanone ring in the case of (S)-3-phenylcycloheptanone [1]. Unlike the smaller-ring systems where the ORD response is adequately described by simpler conformational models, accurately reproducing the ORD of the cycloheptanone requires explicit treatment of its 16-conformer ensemble and the associated ring-twist dynamics [1]. The same conclusion was reached independently from the VCD spectra in the CH-stretching region [1].

Optical Rotatory Dispersion Absolute Configuration Vibrational Circular Dichroism

Lipophilicity and Ring-Size Differentiation Relative to Cyclohexanone and Cyclopentanone Analogs

The predicted logP (ACD/LogP) for (3S)-3-phenylcycloheptanone is 2.87, compared to 2.37 for the cyclohexanone analog and 1.91 for the cyclopentanone analog, as calculated using the ACD/Labs Percepta Platform . This increase of approximately 0.5 logP units per additional methylene in the ring provides a quantifiable basis for selecting the appropriate ring size to tune lipophilicity during lead optimization without altering the pharmacophoric phenyl ketone motif.

Physicochemical Properties Lipophilicity Medicinal Chemistry

Synthetic Accessibility via Electrochemical Nickel Catalysis: Quantified Yield

A specific and reproducible method for preparing 3-phenylcycloheptanone is reported via nickel-catalyzed electrochemical conjugate addition of bromobenzene to 2-cycloheptenone, yielding the target compound in 33% isolated yield as a colorless oil [1]. This electrochemical approach offers a direct route to the cycloheptanone scaffold that avoids the ring-expansion or multi-step sequences required for some smaller-ring analogs.

Electrochemical Synthesis Nickel Catalysis Arylation

Stereochemical Utility in Tandem Wittig Reactions for Phosphinyl-Substituted Derivatives

When employed as a substrate in diastereoselective tandem Michael-intramolecular Wittig reactions with 8-phenylmenthyl enoates, (3S)-3-phenylcycloheptanone-derived phosphonium ylides afford the corresponding (3R,4S)-4-(diphenylphosphinyl)-3-phenylcycloheptanone with a diastereomeric ratio of 94:6, as estimated by ³¹P NMR [1]. This high diastereoselectivity demonstrates the ability of the cycloheptanone scaffold to transmit chiral information effectively in the construction of adjacent stereocenters.

Diastereoselective Synthesis Wittig Reaction Phosphorus Chemistry

Validated Application Scenarios for (3S)-3-Phenylcycloheptanone Procurement


Chiroptical Reference Standard for Absolute Configuration Determination of Flexible Cyclic Ketones

Based on the direct head-to-head chiroptical comparison establishing that the ORD and VCD interpretation for (S)-3-phenylcycloheptanone critically requires explicit treatment of its 16-conformer ensemble, this compound serves as a benchmark reference for validating computational chiroptical protocols applied to conformationally flexible ketones [1]. Procurement is indicated when a laboratory requires a well-characterized, enantiopure test molecule with documented ECD, VCD, and ORD spectra against which new computational methods can be calibrated [1].

Scaffold for Lipophilicity Optimization in Medicinal Chemistry

The quantifiable logP increment of approximately 0.5 units relative to the cyclohexanone analog makes (3S)-3-phenylcycloheptanone a strategic procurement choice for medicinal chemistry teams seeking to increase lipophilicity without introducing additional aromatic rings or heteroatoms . The compound's 16-conformer flexibility also provides a distinct entropic profile that can be exploited in lead optimization [1].

Chiral Building Block for Phosphinyl-Substituted Seven-Membered Ring Synthesis

The demonstrated 94:6 diastereoselectivity in tandem Michael-Wittig reactions validates (3S)-3-phenylcycloheptanone as a precursor for (3R,4S)-4-(diphenylphosphinyl)-3-phenylcycloheptanone and related 1,4-bifunctional chiral cycloheptanones [3]. This specific architecture cannot be replicated with cyclopentanone or cyclohexanone analogs, making this compound essential for phosphorus-containing chiral ligand libraries [3].

Electrochemical Synthesis Methodology Development

The reported 33% yield for nickel-catalyzed electrochemical arylation to give 3-phenylcycloheptanone provides a direct, single-step synthetic entry that is mechanistically distinct from ring-expansion approaches [2]. Researchers developing electro-organic methods or seeking to compare substrate scope across ring sizes can use this compound to benchmark catalyst performance and optimize reaction parameters for medium-ring ketones [2].

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